molecular formula C23H32N4O4 B121484 Cyclo(prolyl-alanyl-phenylalanyl-leucyl) CAS No. 151545-20-9

Cyclo(prolyl-alanyl-phenylalanyl-leucyl)

Cat. No. B121484
M. Wt: 428.5 g/mol
InChI Key: IITUVPKVNFWTCD-FFGOWVMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(prolyl-alanyl-phenylalanyl-leucyl) (CPL) is a cyclic peptide that has attracted significant attention in the scientific community due to its potential use in various fields, including drug development, biotechnology, and medical research. CPL is a synthetic peptide that is composed of four amino acids, including proline, alanine, phenylalanine, and leucine. The cyclic structure of CPL makes it more resistant to enzymatic degradation and enhances its stability, making it a promising candidate for various applications.

Mechanism Of Action

The mechanism of action of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. It has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response.

Biochemical And Physiological Effects

Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has been shown to exhibit various biochemical and physiological effects, including antimicrobial, anticancer, and anti-inflammatory activities. Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer and lung cancer. Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has also been shown to exhibit anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is its stability, which makes it more resistant to enzymatic degradation compared to linear peptides. This stability makes Cyclo(prolyl-alanyl-phenylalanyl-leucyl) a promising candidate for various applications, including drug development and medical research. However, one of the limitations of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is its high cost of synthesis, which can limit its use in large-scale experiments.

Future Directions

There are various future directions for the use of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) in scientific research. One of the most significant future directions is the development of Cyclo(prolyl-alanyl-phenylalanyl-leucyl)-based drugs for the treatment of various diseases, including cancer and infectious diseases. Another future direction is the use of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) as a tool for studying various cellular processes, including protein-protein interactions and enzyme activity. Additionally, the development of new synthesis methods for Cyclo(prolyl-alanyl-phenylalanyl-leucyl) could lead to the production of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) at a lower cost, making it more accessible for various applications.
In conclusion, Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is a promising cyclic peptide that has shown significant potential for various scientific research applications. Its stability, antimicrobial, anticancer, and anti-inflammatory activities make it a promising candidate for drug development and medical research. Further research is needed to fully understand the mechanism of action of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) and its potential applications in various fields.

Synthesis Methods

The synthesis of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) involves the solid-phase peptide synthesis method, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The cyclization of the peptide is achieved through the formation of a peptide bond between the N- and C-termini of the peptide chain. The resulting cyclic peptide is then cleaved from the resin and purified using various chromatographic techniques.

Scientific Research Applications

Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is in drug development, where it is used as a lead compound for the development of novel drugs. Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has been shown to exhibit potent antimicrobial, anticancer, and anti-inflammatory activities, making it a promising candidate for the development of new drugs.

properties

CAS RN

151545-20-9

Product Name

Cyclo(prolyl-alanyl-phenylalanyl-leucyl)

Molecular Formula

C23H32N4O4

Molecular Weight

428.5 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-aminopropanoyl]amino]-N-[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-4-methyl-1-oxopent-4-en-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C23H32N4O4/c1-15(2)12-20(23(31)27-11-7-10-18(27)14-28)26-22(30)19(25-21(29)16(3)24)13-17-8-5-4-6-9-17/h4-6,8-9,14,16,18-20H,1,7,10-13,24H2,2-3H3,(H,25,29)(H,26,30)/t16-,18-,19+,20-/m0/s1

InChI Key

IITUVPKVNFWTCD-FFGOWVMKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=C)C)C(=O)N2CCC[C@H]2C=O)N

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=C)C)C(=O)N2CCCC2C=O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=C)C)C(=O)N2CCCC2C=O)N

sequence

AFXP

synonyms

cyclic(prolyl-alanyl-D-phenylalanyl-leucyl)
cyclo PAFL
cyclo(Pro-Ala-Phe-Leu)
cyclo(prolyl-alanyl-phenylalanyl-leucyl)

Origin of Product

United States

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